molecular formula C10H12N2O B13858602 3-(1-Aminocyclopropyl)benzamide

3-(1-Aminocyclopropyl)benzamide

Cat. No.: B13858602
M. Wt: 176.21 g/mol
InChI Key: QQTBWBAECHCLFZ-UHFFFAOYSA-N
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Description

Historical Trajectory of Aminocyclopropylbenzamide Scaffolds in Academic Inquiry

The aminocyclopropylbenzamide scaffold is a relatively modern entrant into the field of medicinal chemistry. While benzamides themselves have a long and storied history as privileged structures in drug discovery, leading to numerous approved drugs with diverse therapeutic applications, the incorporation of the aminocyclopropyl group is a more recent development. walshmedicalmedia.com The cyclopropane (B1198618) ring, as a bioisosteric replacement for other chemical groups, offers a way to introduce conformational rigidity and explore new chemical space. nih.gov Early investigations into related structures, such as those containing a trans-2-aminocyclopropyl group, have hinted at the potential of this class of compounds. The exploration of aminocyclitols, a broader class of compounds that includes the aminocyclopropyl group, has also been a fruitful area of research, yielding insights into their roles as versatile scaffolds in drug design.

The synthesis of benzamide (B126) derivatives is a well-trodden path in organic chemistry, with numerous methods available for their preparation. nih.gov However, the introduction of the specific 1-aminocyclopropyl moiety presents its own synthetic challenges and has been an area of active investigation. The development of efficient synthetic routes is crucial for enabling the thorough biological evaluation of these compounds.

Rationale for Focused Research on 3-(1-Aminocyclopropyl)benzamide

The specific focus on the 3-substituted isomer of aminocyclopropylbenzamide is driven by several key principles in medicinal chemistry. The substitution pattern on an aromatic ring is a critical determinant of a molecule's biological activity, influencing its binding affinity to target proteins, as well as its pharmacokinetic properties. The "meta" or 3-position offers a distinct vector for substitution compared to the "ortho" (2-position) or "para" (4-position), allowing for different interactions within a protein's binding pocket.

Research into other 3-substituted benzamide derivatives has demonstrated their potential as potent and selective inhibitors of various enzymes and receptors. This existing body of knowledge provides a strong rationale for exploring the this compound scaffold. The unique conformational constraints imposed by the cyclopropyl (B3062369) ring at this position can lead to enhanced selectivity for a particular biological target, a highly desirable feature in modern drug discovery.

Contemporary Research Landscape and Unaddressed Scientific Questions

The current research landscape for this compound is still in its nascent stages, with many fundamental questions yet to be fully answered. While the broader class of benzamides and cyclopropane-containing molecules has been extensively studied, this specific compound remains a frontier for investigation.

Key areas of ongoing and future research include:

Target Identification and Validation: A primary unanswered question is the specific biological target or targets with which this compound interacts. Elucidating its mechanism of action is crucial for understanding its potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold are needed to understand how different functional groups and stereochemistries influence its biological activity. This includes exploring variations on both the benzamide and the aminocyclopropyl moieties.

Exploration of Therapeutic Potential: Once the biological targets are identified, further research will be necessary to explore the therapeutic potential of this compound in various disease models. This could include areas such as oncology, infectious diseases, and neurology, where related scaffolds have shown promise. ontosight.ai

The table below summarizes some of the key research areas and the outstanding questions that need to be addressed for this compound.

Research AreaKey Unanswered Questions
Chemical Synthesis What are the most efficient and scalable synthetic routes to produce this compound and its derivatives in high purity?
Biological Activity What are the primary biological targets of this compound? What is its spectrum of activity across different cell lines and disease models?
Mechanism of Action How does the compound interact with its biological target(s) at a molecular level? What are the key binding interactions?
Pharmacokinetics What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound?

The exploration of this compound is a compelling example of how the principles of medicinal chemistry are applied to investigate novel chemical space. While much remains to be discovered, the unique structural features of this compound make it a promising scaffold for the development of new chemical probes and potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(1-aminocyclopropyl)benzamide

InChI

InChI=1S/C10H12N2O/c11-9(13)7-2-1-3-8(6-7)10(12)4-5-10/h1-3,6H,4-5,12H2,(H2,11,13)

InChI Key

QQTBWBAECHCLFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C(=O)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1 Aminocyclopropyl Benzamide and Its Analogues

Retrosynthetic Analysis of the 3-(1-Aminocyclopropyl)benzamide Core

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is the amide bond, leading to 3-(1-aminocyclopropyl)benzoic acid and ammonia (B1221849) or a protected amine equivalent. This approach simplifies the target molecule into two key fragments: the aminocyclopropyl-substituted benzoic acid and the amide-forming reagent.

Another strategic disconnection involves breaking the C-C bonds of the cyclopropane (B1198618) ring. This can be envisioned through a [2+1] cycloaddition approach, where a carbene or carbenoid equivalent adds to a substituted styrene (B11656) derivative. Alternatively, a Michael-initiated ring closure (MIRC) reaction on a suitable precursor could also be a viable retrosynthetic pathway. youtube.com

A further disconnection can be made at the C-N bond of the aminocyclopropyl moiety, suggesting the introduction of the amino group at a later stage of the synthesis, for instance, from a cyclopropyl (B3062369) ketone or a cyclopropyl carboxylic acid derivative. This strategy might involve reactions such as a Curtius rearrangement. nih.gov

These retrosynthetic strategies provide a roadmap for the various synthetic approaches that can be employed to construct the this compound core.

Classical and Novel Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several routes, each with its own set of advantages and challenges. These pathways often involve the initial synthesis of a key intermediate, such as 1-aminocyclopropane-1-carboxylic acid or a derivative thereof, followed by functional group manipulations to arrive at the final product.

Multi-step Organic Synthesis from Defined Precursors

A common strategy involves the synthesis of a protected form of 3-(1-aminocyclopropyl)benzoic acid, which is then coupled with an amine source. For instance, starting from 3-nitrobenzaldehyde, a one-pot oxo-reduction process in subcritical water can yield 3-aminobenzoic acid. google.com This can then be further functionalized.

A plausible multi-step sequence could begin with the synthesis of a suitable precursor like 1-aminocyclopropane-1-carboxylic acid (ACC). mdpi.com The amino group of ACC can be protected, for example, as a Boc-derivative. The carboxylic acid can then be coupled with a suitably substituted aniline (B41778) derivative to form the benzamide (B126). Subsequent modifications to the aromatic ring would be necessary to introduce the desired substitution pattern.

Another approach could start from a pre-functionalized aromatic ring. For example, a derivative of 3-bromobenzoic acid could be used. The cyclopropylamine (B47189) moiety could be introduced via a coupling reaction, or by constructing the cyclopropane ring on a pre-existing side chain.

Utilization of Cyclopropane Ring-Forming Reactions in Benzamide Synthesis

The formation of the cyclopropane ring is a crucial step in the synthesis of this compound. Several methods are available for this transformation.

The Simmons-Smith reaction is a well-established method for cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. prepchem.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. prepchem.com For the synthesis of the target molecule, a suitable N-vinylbenzamide derivative could be subjected to Simmons-Smith cyclopropanation. nih.govyoutube.com

The Kulinkovich reaction provides another route to cyclopropanes, specifically cyclopropanols, from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. caltech.educhemistryworld.com The resulting cyclopropanol (B106826) can then be converted to the corresponding amine. A variation of this reaction, the Kulinkovich-de Meijere reaction, allows for the direct synthesis of aminocyclopropanes from amides. nih.govresearchgate.net

Catalytic cyclopropanation of enamides or related vinyl derivatives using transition metal catalysts, such as those based on rhodium or gold, offers a powerful and often stereoselective method for constructing the cyclopropane ring. nih.govrsc.orgnih.govresearchgate.net

The choice of cyclopropanation method will depend on the availability of starting materials, desired stereochemistry, and functional group tolerance.

Strategic Amide Bond Formation Methodologies

The final step in many synthetic routes to this compound is the formation of the amide bond. A variety of coupling reagents are available for this purpose.

Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are commonly employed. These reagents activate the carboxylic acid group of a precursor like 3-(1-aminocyclopropyl)benzoic acid, facilitating its reaction with an amine.

More advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (Propylphosphonic Anhydride) can also be used, often providing higher yields and faster reaction times, especially for sterically hindered substrates.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride , using reagents like thionyl chloride or oxalyl chloride. The acyl chloride can then react directly with an amine to form the amide bond. youtube.com

The choice of amide bond formation methodology will depend on factors such as the scale of the reaction, the presence of other sensitive functional groups in the molecule, and the desired purity of the final product.

Stereochemical Control and Enantioselective Synthesis

The 1-aminocyclopropyl moiety in this compound contains a stereocenter if the two carbons of the cyclopropane ring attached to the quaternary carbon are differently substituted. Therefore, controlling the stereochemistry during the synthesis is a critical aspect, particularly for applications in medicinal chemistry where different enantiomers can exhibit vastly different biological activities.

Diastereoselective and Enantioselective Approaches to the Aminocyclopropyl Moiety

Several strategies can be employed to achieve stereocontrol in the synthesis of the aminocyclopropyl unit.

Diastereoselective cyclopropanation can be achieved by using a chiral auxiliary attached to the starting material. For example, the Simmons-Smith cyclopropanation of allylic amines containing a chiral amino alcohol auxiliary has been shown to proceed with high diastereoselectivity. nih.gov Similarly, diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds can be achieved using vinyl sulfoxonium ylides. nih.gov

Enantioselective catalysis offers a more direct and atom-economical approach to chiral aminocyclopropanes. Chiral catalysts, often based on transition metals like rhodium, copper, or gold, can be used to catalyze the cyclopropanation of enamides or related precursors with high enantioselectivity. nih.govresearchgate.netnih.gov For instance, gold(I)-catalyzed enantioselective cyclopropanation of enamides with α-diazoarylacetates provides access to densely substituted cyclopropanes with excellent enantioselectivities. nih.govresearchgate.net

Another approach involves the asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids . For example, the conjugate addition of a phosphorus ylide to a chiral diketopiperazine derivative can lead to the formation of a diketopiperazinespirocyclopropane with high diastereomeric excess. This intermediate can then be hydrolyzed to the corresponding enantiomerically enriched aminocyclopropane carboxylic acid.

The development of efficient and highly selective methods for the stereocontrolled synthesis of the 1-aminocyclopropyl moiety is a key area of research in the preparation of chiral analogues of this compound.

Resolution Strategies for Stereoisomers of this compound

The 1-aminocyclopropyl moiety in this compound contains a chiral center, leading to the existence of enantiomers. The separation of these stereoisomers is essential as they may exhibit different biological activities and properties. Chiral resolution is a key step in obtaining enantiomerically pure compounds.

High-performance liquid chromatography (HPLC) is a powerful technique for the chiral separation of benzamide derivatives. nih.gov Chiral stationary phases (CSPs) are commonly employed to achieve separation of enantiomers. For instance, polysaccharide-based CSPs, such as those derived from amylose, have proven effective in resolving racemic mixtures of various chiral drugs, including benzamides. The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The optimization of chromatographic conditions is critical for achieving good resolution. nih.gov Factors that are typically fine-tuned include the composition of the mobile phase (e.g., mixtures of alkanes like n-hexane and alcohols like ethanol), the nature and concentration of additives (e.g., diethylamine), and the column temperature. nih.gov By carefully adjusting these parameters, baseline separation of the enantiomers can be achieved, allowing for their isolation and characterization. Thermodynamic studies can also be conducted to understand the enantiorecognition mechanism at a molecular level. nih.gov

Derivatization Strategies and Analog Synthesis

Derivatization is a fundamental strategy in medicinal chemistry to systematically modify a lead compound to improve its properties. For this compound, derivatization can be targeted at several positions, including the benzamide nitrogen, the aromatic ring, and the aminocyclopropyl group itself.

The benzamide functional group offers multiple sites for modification. The nitrogen atom can be alkylated or acylated to produce secondary or tertiary amides. Such modifications can influence the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Furthermore, the aromatic ring is a prime target for introducing various substituents to probe electronic and steric effects. Electrophilic aromatic substitution reactions are a common method for this purpose. For example, Friedel-Crafts-type reactions can be used for the direct carboxamidation of arenes, providing a route to substituted benzamides. nih.gov The choice of reagent and reaction conditions, such as the use of superacids, can influence the outcome and yield of these reactions. nih.gov

The introduction of different functional groups on the aromatic ring can significantly impact the compound's properties. For instance, electron-donating groups (e.g., -OH, -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -Br, -NO2) can alter the electronic distribution within the molecule. nih.gov The position of these substituents (ortho, meta, or para) is also critical. Peptide-catalyzed enantioselective bromination has been reported for the synthesis of atropisomeric benzamides, where substitution patterns influence the stereochemical outcome. nih.gov

Modification Type Example Reaction/Strategy Potential Impact Reference
Benzamide N-Alkylation Reaction with alkyl halides in the presence of a base.Modulates lipophilicity and hydrogen bonding.N/A
Aromatic Substitution Friedel-Crafts carboxamidation using cyanoguanidine and a superacid.Introduces substituents to probe electronic and steric effects. nih.gov
Halogenation Peptide-catalyzed enantioselective bromination.Can create chiral axes (atropisomerism) and provides handles for further functionalization. nih.gov
Amide Bond Formation Direct condensation of carboxylic acids and amines using catalysts like diatomite earth@IL/ZrCl4.A general method for synthesizing various benzamide analogues. researchgate.net

This table provides an interactive overview of modification strategies.

The aminocyclopropyl ring is a unique structural motif that can also be subjected to chemical modification, although this can be more challenging than derivatizing the benzamide portion. The primary amino group can be a handle for various transformations, such as acylation, alkylation, or conversion to other functional groups.

Ring-opening reactions of donor-acceptor aminocyclopropanes have been explored. For example, asymmetric ring-opening with thioureas, catalyzed by a chiral Zn(II) complex, can yield sulfur-containing acyclic compounds with high enantioselectivity. acs.org Additionally, (3+2) cycloaddition reactions of aminocyclopropanes with thioketones can provide access to highly substituted tetrahydrothiophene (B86538) derivatives. acs.org While these examples may not directly involve this compound, they demonstrate the reactivity of the aminocyclopropane core and suggest potential pathways for its functionalization. The synthesis of 3-amino-pyrrolidine derivatives, which share structural similarities, can also provide insights into synthetic routes. google.com

To study the biological targets and mechanism of action of this compound, chemical probes and bioconjugates are invaluable tools. These are synthesized by attaching a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label, to the parent molecule.

The synthesis of such probes requires a functional group on the molecule that can be selectively reacted with the reporter group without significantly altering the compound's biological activity. The primary amine of the cyclopropyl group or a synthetically introduced functional group on the aromatic ring could serve as an attachment point. For instance, a carboxylic acid or an alkyne handle could be introduced, allowing for standard bioconjugation reactions like amide bond formation or click chemistry.

The development of fluorescent probes, for example, can enable the visualization of the compound's distribution in cells or tissues. A strategy could involve coupling a fluorophore to the benzamide scaffold, potentially creating a tool for fluorescence microscopy studies.

Isotopic labeling is a powerful technique used in mechanistic studies, metabolism studies, and in vivo imaging techniques like Positron Emission Tomography (PET). This involves replacing one or more atoms in the molecule with their isotopes, such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), nitrogen-15 (B135050) (¹⁵N), or positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F).

The synthesis of radiolabeled benzamides, particularly with ¹⁸F, has been explored for PET imaging applications. google.com For example, the introduction of a fluorine atom or a fluoroalkyl group onto the benzamide structure allows for subsequent radiolabeling with ¹⁸F. The synthesis of [¹⁸F]-labeled cyclic amino acids has been achieved through nucleophilic fluorination of a suitable precursor, such as a triflate derivative, followed by deprotection. nih.gov

Isotopically labeled compounds are also crucial for mass spectrometry-based studies. For instance, the fragmentation of protonated N-(3-aminophenyl)benzamide has been investigated using ¹⁸O-labeling to confirm rearrangement mechanisms during tandem mass spectrometry. nih.gov

Isotope Application Synthetic Strategy Example Reference
¹⁸F Positron Emission Tomography (PET) ImagingNucleophilic substitution of a leaving group (e.g., triflate) with [¹⁸F]fluoride. google.comnih.gov
¹¹C PET ImagingReaction of a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. google.com
¹²³I SPECT ImagingRadioiodination of an activated aromatic ring (e.g., via a stannyl (B1234572) precursor). nih.gov
¹⁸O Mechanistic Studies (Mass Spectrometry)Incorporation during synthesis, for example, from ¹⁸O-labeled water or benzoyl chloride. nih.gov
²H, ¹³C, ¹⁵N NMR, Mass Spectrometry, Metabolic StudiesUse of labeled starting materials in the synthesis.N/A

This table provides an interactive overview of isotopic labeling strategies.

Structure Activity Relationship Sar and Structure Target Relationship Str Elucidation

Influence of the 1-Aminocyclopropyl Moiety on Molecular Interactions

The 1-aminocyclopropyl group is a key structural feature that imposes significant conformational rigidity and introduces specific stereochemical properties.

The cyclopropane (B1198618) ring is a conformationally restricted unit. Unlike flexible acyclic linkers, the three-membered ring structure severely limits the rotational freedom of the bonds connecting the benzamide (B126) scaffold and the amino group. This rigidity means the molecule exists in a more defined set of low-energy conformations. nih.gov Such pre-organization can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

The cyclopropyl (B3062369) ring acts as a rigid scaffold, precisely positioning the amino group and the benzamide ring in a specific spatial orientation. Molecular mechanics calculations on related structures, such as peptides containing 1-aminocyclopropane carboxylic acid (ACC), show that the cyclopropyl residue favors specific turn-like conformations. nih.gov This suggests that the 1-aminocyclopropyl moiety in 3-(1-aminocyclopropyl)benzamide dictates a well-defined three-dimensional shape, which is crucial for fitting into a specific binding site.

Stereochemistry is a critical determinant of a molecule's interaction with chiral biological targets like enzymes and receptors. While the parent this compound is achiral, substitution on the cyclopropyl ring would introduce stereocenters, leading to the formation of enantiomers and diastereomers.

The biological activity of such derivatives would be highly dependent on their absolute stereochemistry. For instance, studies on the enzyme 1-aminocyclopropane-1-carboxylic acid synthase demonstrate a high degree of stereospecificity, acting only on one specific stereoisomer of its substrate. nih.gov Similarly, the orientation of the amino group and benzamide scaffold relative to the cyclopropyl plane would differ between stereoisomers. One isomer might present its functional groups for optimal interaction with a binding site, while the other isomer would fail to achieve the necessary complementary contacts, resulting in lower activity or selectivity. This principle is widely observed in drug design, where stereoisomers of a compound often exhibit vastly different pharmacological profiles. chapman.edu

Role of Benzamide Scaffold Substitutions on Molecular Recognition

The benzamide scaffold is more than a simple linker; its aromatic nature and the substituents it carries play a crucial role in molecular recognition through electronic and steric effects.

Substituents on the benzene (B151609) ring can dramatically alter the molecule's interaction with a target. These effects are dependent on both the nature of the substituent (electron-donating or electron-withdrawing) and its position (ortho, meta, or para) relative to the amide group. libretexts.orglibretexts.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) increase the electron density of the aromatic ring. This enhances cation-π interactions with positively charged residues (e.g., Lysine, Arginine) in a binding pocket. EDGs are generally considered activating groups. libretexts.orglumenlearning.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halides (-Cl, -Br) decrease the ring's electron density. This can weaken cation-π interactions but may be favorable for other interactions, such as forming halogen bonds or interacting with electron-rich regions of the target. These are typically deactivating groups. libretexts.orglumenlearning.com

The position of the substituent directs its influence. Ortho and para substituents have a more significant resonance effect, while meta substituents primarily exert an inductive effect. youtube.com These electronic modifications can fine-tune the binding affinity and selectivity of the compound.

Table 1: Positional and Electronic Effects of Aromatic Substituents on the Benzamide Ring

Substituent Position Electronic Effect Predicted Impact on Ring Nucleophilicity Potential Interaction Modulation
-OCH₃ Para Strong Electron-Donating (Resonance) Activating Enhances cation-π interactions
-Cl Meta Electron-Withdrawing (Inductive) Deactivating May participate in halogen bonding
-NO₂ Para Strong Electron-Withdrawing (Resonance) Strongly Deactivating Weakens cation-π interactions

The amide bond (-CO-NH-) is a critical functional group, typically planar due to resonance. It can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). youtube.com The geometry and electronic properties of this linkage can be modulated by substituents on the attached aromatic ring. nih.gov

Electron-withdrawing substituents on the benzamide ring can increase the partial positive charge on the carbonyl carbon and strengthen the hydrogen bond acceptor capability of the carbonyl oxygen. Conversely, they can increase the acidity of the N-H proton, making it a better hydrogen bond donor. These subtle modulations of the amide bond's properties can significantly impact the strength and specificity of interactions with a biological target. youtube.comnih.gov

Contributions of the Amino Group to Target Engagement

The primary amino group (-NH2) attached to the cyclopropyl ring is a pivotal feature for target engagement. Its ability to form strong, directed interactions is fundamental to the molecule's potential biological activity. At physiological pH, this group is likely to be protonated (as -NH3+), allowing it to act as a cation.

This cationic center can form powerful ionic bonds, or salt bridges, with negatively charged amino acid residues on a target protein, such as aspartate or glutamate. youtube.com Furthermore, the N-H bonds in both the neutral and protonated forms are excellent hydrogen bond donors. The rigid cyclopropyl scaffold serves to hold this amino group in a fixed position, which can be highly favorable for binding if the target pocket has a complementary anionic or hydrogen-bond accepting group at a precise location. The inability of the amide nitrogen to act as a hydrogen bond acceptor, due to delocalization of its lone pair into the carbonyl, further emphasizes the unique role of this distal primary amino group in establishing key binding interactions. youtube.com

Impact of Amine Basicity and Hydrogen Bonding Capabilities

The primary amine group of this compound is a key determinant of its biological activity, primarily through its basicity and hydrogen bonding potential. The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor, while the N-H bonds can serve as hydrogen bond donors. researchgate.net These interactions are crucial for the molecule's binding to target proteins, such as enzymes and receptors.

The basicity of the amine, which is influenced by the electron-donating or withdrawing nature of its substituents, governs its ionization state at physiological pH. researchgate.net The resulting cationic form can engage in ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding pocket of a target protein. The cyclopropyl group, being a strained ring system, can also electronically influence the adjacent amine, potentially modulating its pKa compared to a simple alkyl amine.

In various studies of benzamide derivatives, the presence of a primary or secondary amine has been shown to be critical for activity. For instance, in a series of aminophenyl benzamide derivatives acting as histone deacetylase (HDAC) inhibitors, the amino group is a key pharmacophoric feature, participating in essential hydrogen bonding interactions within the active site. nih.govresearchgate.net

Derivatives with Substituted Amine Functionalities

Modification of the primary amine in this compound to secondary or tertiary amines can significantly impact its biological activity. Such substitutions can alter the amine's basicity, steric profile, and hydrogen bonding capacity, leading to changes in target affinity and selectivity.

For example, N-alkylation of the amine can introduce new van der Waals interactions and potentially enhance hydrophobic interactions with the target. However, it also reduces the number of hydrogen bond donors, which could be detrimental if these interactions are critical for binding. In a study of benzamide and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity against acetylcholinesterase and butyrylcholinesterase. researchgate.net

The introduction of different substituents on the nitrogen atom can fine-tune the molecule's properties. For instance, attaching a benzyl (B1604629) group to the amine of certain benzamides has been shown to enhance neuroleptic activity. nih.gov The table below illustrates how different amine substitutions in related benzamide series affect their biological activities.

Compound Series Amine Substitution Impact on Activity Reference
Benzamide/Picolinamide DerivativesDimethylaminePosition of substitution influences AChE/BChE inhibition and selectivity. researchgate.net
Benzamide Analogues of MetoclopramideN-benzyl-N-methylaminoEnhanced neuroleptic activity compared to N-ethyl group. nih.gov
Aminophenyl Benzamide DerivativesPrimary amineCrucial for HDAC inhibitory activity through hydrogen bonding. nih.govresearchgate.net

Pharmacophore Identification and Feature Mapping

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound, a hypothetical pharmacophore can be constructed based on its structural features and by drawing parallels with related compounds.

Key pharmacophoric features would likely include:

A hydrogen bond donor/acceptor: The primary amine.

A hydrogen bond acceptor: The carbonyl oxygen of the benzamide.

An aromatic ring: The phenyl group of the benzamide.

A hydrophobic feature: The cyclopropyl ring.

In a study on 3-substituted benzamide analogues as FtsZ inhibitors, a five-featured pharmacophore model was developed that included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. Similarly, a pharmacophore model for aminophenyl benzamide HDAC inhibitors identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as critical features. nih.govnih.gov These models underscore the importance of the features present in this compound.

The spatial arrangement of these features is crucial. The rigid cyclopropyl ring restricts the conformational flexibility of the amine group relative to the benzamide core, which can be advantageous for binding to a specific target by reducing the entropic penalty upon binding.

Comparative SAR Studies with Related Benzamide and Cyclopropylamine (B47189) Compounds

The structure-activity relationships of this compound can be further illuminated by comparing it with other benzamide and cyclopropylamine derivatives.

Comparison with other Benzamides:

Comparison with other Cyclopropylamines:

The cyclopropylamine moiety is a recognized pharmacophore in medicinal chemistry, notably present in the antidepressant drug tranylcypromine. The cyclopropane ring introduces conformational rigidity and can act as a bioisostere for other groups, such as a double bond, while offering a distinct metabolic profile. nih.gov In a study on α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A, the cyclopropane core was found to be essential for the covalent interaction with the enzyme. mdpi.com

The combination of the benzamide and aminocyclopropyl moieties in this compound creates a unique chemical entity with a specific set of properties that can be advantageous for targeting certain biological systems. The rigid cyclopropyl group positions the basic amine in a defined spatial orientation relative to the benzamide scaffold, which can lead to high-affinity and selective interactions with a biological target.

Molecular Mechanisms of Action and Biological Target Identification Pre Clinical Focus

Investigation of Specific Molecular Targets and Binding Affinities

Enzyme Inhibition Kinetics and Mechanism

There is no available data on the inhibitory effects of 3-(1-Aminocyclopropyl)benzamide on enzymes such as Lysine-Specific Demethylase 1 (LSD1), Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), Bcr-Abl, Syk Kinase, Tyrosinase, or the P2X3 receptor.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

Specific binding affinities and interaction studies for this compound with the Sigma-1 receptor or the NMDA receptor have not been reported in the available scientific literature.

Modulation of Protein-Protein Interactions

Information regarding the ability of this compound to modulate protein-protein interactions is not available.

Cellular Pathway Modulation and Signaling Cascade Perturbation

Gene Expression Profiling in In Vitro Cellular Models

There are no published studies detailing the effects of this compound on gene expression in any in vitro cellular models.

Cell-Based Phenotypic Screening and Follow-up

No results from cell-based phenotypic screens involving this compound have been found.

Lack of Publicly Available Preclinical Data on this compound

Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is no available information regarding the preclinical molecular mechanisms of action for the chemical compound this compound. Specifically, detailed research findings on its high-throughput screening (HTS), target deconvolution, and ligand-target kinetic and thermodynamic characterization are not present in the public domain.

This absence of data prevents the creation of a detailed article on the specified topics. Scientific research on novel chemical entities is often proprietary and may not be publicly disclosed until later stages of development or publication in scientific journals.

Therefore, the requested article focusing on the "" of this compound cannot be generated at this time due to the lack of foundational research data.

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode of ligands to the active site of a protein.

For benzamide (B126) derivatives, particularly those acting as HDAC inhibitors, molecular docking studies have been crucial in elucidating their binding orientation within the enzyme's active site. These studies often reveal that the benzamide moiety acts as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion in the active site. The remainder of the molecule typically occupies a hydrophobic channel and interacts with amino acid residues at the rim of the active site.

In studies of N-(2-aminophenyl)-benzamide inhibitors of HDAC1, docking has shed light on their specific binding modes. nih.gov Similarly, for aryl benzamide derivatives acting as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), molecular docking has been used to identify their binding patterns within the receptor. eurekaselect.com

Through molecular docking and subsequent analysis, key interaction hotspots—specific amino acid residues that are crucial for ligand binding—can be identified. For benzamide-based HDAC inhibitors, these often include interactions with tyrosine, histidine, and aspartate residues within the active site, in addition to the critical coordination with the zinc ion. nih.gov Hydrogen bonds and hydrophobic interactions are frequently observed to play a significant role in stabilizing the ligand-protein complex. For example, studies on benzamide analogues as FtsZ inhibitors have identified crucial hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209.

Table 1: Illustrative Key Interactions for Benzamide Derivatives with Protein Targets

Compound ClassProtein TargetKey Interacting ResiduesType of Interaction
N-(2-Aminophenyl)-benzamidesHDAC1Catalytic Zn²⁺ ionCoordination
Tyrosine, HistidineHydrogen Bonding
Benzamide AnaloguesFtsZVal 207, Asn 263, Leu 209Hydrogen Bonding
Aryl BenzamidesmGluR5Pro655, Tyr659, Trp945Hydrophobic, π–π stacking

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

QSAR studies are aimed at developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several 3D-QSAR studies have been successfully conducted on benzamide derivatives. For a series of aminophenyl benzamide derivatives acting as HDAC inhibitors, a robust 3D-QSAR model was developed with excellent correlation (r² = 0.99) and predictive power (q² = 0.85). This model indicated that hydrophobic character and the presence of hydrogen bond donating groups are crucial for enhancing inhibitory activity. Another study on benzamide analogues as FtsZ inhibitors also yielded a statistically significant 3D-QSAR model (R² = 0.8319, Q² = 0.6213), which was used to guide the design of more potent inhibitors.

Table 2: Statistical Parameters from a 3D-QSAR Study of Aminophenyl Benzamide HDAC Inhibitors

ParameterValueSignificance
r² (Correlation Coefficient)0.99Excellent correlation between experimental and predicted activity
q² (Cross-validated r²)0.85Good predictive power of the model
F (Fisher Ratio)631.80High statistical significance

Data from a study on aminophenyl benzamide derivatives as HDAC inhibitors.

QSAR models and pharmacophore models derived from them are valuable tools for virtual screening of large compound libraries to identify novel, potentially active analogues. A five-point pharmacophore model developed for aminophenyl benzamide HDAC inhibitors, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, was used to derive a predictive 3D-QSAR model. Such models can be employed as 3D search queries to filter databases for compounds with a high probability of possessing the desired biological activity. Virtual screening has been successfully used to identify novel scaffolds for various targets, including pteridine reductase 1, by docking fragment libraries into the active site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Event Characterization

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of conformational changes over time. These simulations can confirm the stability of binding modes predicted by molecular docking. For instance, a 15-nanosecond MD simulation was performed to confirm the stability of the complex between a benzamide analogue and the FtsZ protein. Similarly, MD simulations have been used to complement molecular docking results for aryl benzamide modulators of mGluR5, further elucidating their binding modes. eurekaselect.com Conformational analysis of peptides containing 1-aminocyclopropane carboxylic acid, a related structural motif, has shown that such constrained residues can induce specific secondary structures like gamma-turns, which can be crucial for biological activity.

Ligand Dynamics in Solvent and Protein Environments

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules, MD can provide a detailed picture of how a ligand like 3-(1-Aminocyclopropyl)benzamide behaves in different environments, such as in an aqueous solution or when bound to a protein.

In a solvent environment, MD simulations can reveal the conformational flexibility of this compound and its interactions with water molecules. The benzamide group and the aminocyclopropyl moiety can form hydrogen bonds with water, influencing the molecule's solubility and dynamic behavior. The stability of these interactions can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. For instance, a stable simulation would show the RMSD reaching a plateau, indicating that the molecule has reached an equilibrium conformation.

When bound to a protein, MD simulations can elucidate the stability of the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The flexibility of different parts of the ligand and the protein can be quantified by calculating the root-mean-square fluctuation (RMSF) of individual residues or atomic groups. For benzamide analogues, MD simulations have been used to confirm the stability of ligand-protein complexes over simulation timespans, such as 15 nanoseconds, ensuring that the docked pose is maintained. nih.gov

The following table summarizes key parameters often analyzed in MD simulations of ligand-protein complexes.

Simulation ParameterDescriptionTypical Values for Stable Complexes
RMSD (Ligand) Measures the average deviation of the ligand's atoms from a reference structure (e.g., the docked pose) over time.Fluctuations of 1-3 Å are generally considered acceptable.
RMSD (Protein) Measures the average deviation of the protein's backbone atoms from a reference structure over time.Fluctuations of 1-3 Å for the whole protein, with larger values for flexible loop regions.
RMSF (Residue) Measures the fluctuation of individual amino acid residues in the protein.Higher values indicate greater flexibility, often in loop regions not involved in ligand binding.
Hydrogen Bonds The number and duration of hydrogen bonds between the ligand and protein.Consistent hydrogen bonding with key active site residues indicates a stable interaction.

Protein Conformational Changes upon Ligand Binding

The binding of a ligand to a protein can induce conformational changes in the protein, a phenomenon known as "induced fit". nih.gov These changes can be subtle, involving the reorientation of a few amino acid side chains in the binding pocket, or they can be more dramatic, leading to large-scale rearrangements of the protein's structure. Understanding these conformational changes is crucial for elucidating the mechanism of action of a drug and for designing more potent and selective inhibitors.

Computational methods such as molecular docking and MD simulations can be used to predict and analyze the conformational changes that occur upon the binding of this compound to its target protein. Molecular docking can provide an initial static picture of the binding mode, while MD simulations can capture the dynamic process of binding and the subsequent conformational rearrangements of the protein.

Normal mode analysis is another computational technique that can be used to study the collective motions of a protein and to identify the conformational changes that are most likely to occur upon ligand binding. nih.gov This method can reveal the intrinsic flexibility of a protein and how this flexibility is modulated by the presence of a ligand.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. These methods can be used to calculate a wide range of molecular properties that are not readily accessible through experimental techniques.

Analysis of pKa, Electrostatic Potential, and Frontier Orbitals

The pKa of a molecule is a measure of its acidity or basicity and is a critical parameter for understanding its behavior in a biological system. DFT calculations can be used to predict the pKa of the amino group in this compound. The accuracy of these predictions depends on the chosen functional and basis set, as well as the inclusion of solvent effects. For aniline (B41778) and its derivatives, DFT methods have been shown to provide pKa values in good agreement with experimental data. researchgate.net

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and can be used to identify regions that are susceptible to electrophilic or nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential around the hydrogen atoms of the amino and amide groups. This information is valuable for understanding the non-covalent interactions that the molecule can form with its biological target.

Frontier molecular orbitals , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The table below presents a hypothetical summary of DFT-calculated properties for this compound, based on typical values for similar molecules.

PropertyDescriptionPredicted Value/Characteristic
pKa (aminocyclopropyl) The acid dissociation constant of the protonated amino group.Expected to be in the range of 8-9, similar to other primary amines.
Electrostatic Potential The charge distribution on the molecular surface.Negative potential on the carbonyl oxygen; positive potential on the NH2 and NH protons.
HOMO Energy Energy of the highest occupied molecular orbital.Localized on the electron-rich aromatic ring and amino group.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Localized on the electron-deficient benzamide moiety.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap suggests higher kinetic stability and lower chemical reactivity.

Mechanistic Insights into Chemical Transformations and Biological Interactions

Quantum chemical calculations can provide valuable insights into the mechanisms of chemical reactions and biological processes. For this compound, DFT calculations could be used to model its metabolism, for example, by studying the energetics of potential oxidation or hydrolysis pathways.

Furthermore, these calculations can be used to quantify the strength of the interactions between this compound and its biological target. By modeling the active site of the protein and the bound ligand, it is possible to calculate the interaction energies and to identify the key residues that contribute to binding. This information can be used to rationalize the observed SAR and to guide the design of new analogues with improved potency.

Pharmacophore Modeling and In Silico Scaffold Exploration

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. patsnap.compatsnap.com An in silico scaffold exploration, on the other hand, involves computationally modifying the core structure of a molecule to identify new chemical scaffolds with improved properties. mdpi.com

A pharmacophore model for inhibitors of a target that binds this compound could be developed based on the structures of a series of active compounds. Such a model for benzamide analogues has been developed and typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov For this compound, the key pharmacophoric features would likely include:

A hydrogen bond donor: The amino group on the cyclopropyl (B3062369) ring.

A hydrogen bond donor and acceptor: The amide group.

An aromatic ring: The phenyl group.

A hydrophobic feature: The cyclopropyl group.

Once a pharmacophore model is established, it can be used to screen large databases of chemical compounds to identify new molecules that match the model and are therefore likely to be active.

In silico scaffold exploration, or scaffold hopping, can be used to design new molecules that retain the key pharmacophoric features of this compound but have a different core structure. mdpi.com This can be achieved using various computational techniques, such as fragment-based design or generative models. The goal of scaffold hopping is to discover new chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of "3-(1-Aminocyclopropyl)benzamide". Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically within 5 ppm deviation) and high resolution. ijpras.com This precision allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing it from other isobaric compounds. ijpras.com For "this compound" (molecular formula C₁₀H₁₂N₂O), HRMS can verify the exact mass, providing unequivocal evidence of its identity. nist.govnist.gov

Furthermore, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful tool for identifying and characterizing metabolites in preclinical studies. nih.govmdpi.com This approach helps in understanding the metabolic fate of the compound by detecting potential biotransformations such as hydroxylation, N-dealkylation, or glucuronidation. ijpras.commdpi.com The process involves acquiring full-scan, high-resolution mass spectra, followed by data mining to find potential metabolite masses and then MS/MS fragmentation to elucidate their structures. nih.govresearchgate.net

Table 1: Representative HRMS Data for Structural Confirmation of this compound

Ion Type Calculated m/z Observed m/z Mass Error (ppm)
[M+H]⁺ 177.10224 177.1021 -0.8
[M+Na]⁺ 199.08418 199.0839 -1.4

Note: The data in this table is illustrative and based on the theoretical exact mass of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of "this compound" in solution. While 1D NMR (¹H and ¹³C) provides primary information about the number and types of protons and carbons, advanced 2D NMR techniques are required to piece together the complete molecular architecture and stereochemistry. researchgate.netpku.edu.cn The complexity of amide ¹H NMR spectra arises from the partial double bond character of the C-N bond, which can restrict rotation and lead to distinct signals for different conformers. pku.edu.cn

For "this compound," NMR helps to confirm the connectivity between the benzamide (B126) moiety and the aminocyclopropyl group. Chemical shifts and coupling constants provide insights into the electronic environment of each nucleus and the spatial relationships between adjacent atoms.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and revealing the molecule's three-dimensional structure. bmrb.ioresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For "this compound," COSY would show correlations between adjacent protons on the phenyl ring and within the cyclopropyl (B3062369) ring, confirming their spin systems. bmrb.ioresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signal for each specific proton in the molecule. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is vital for connecting different structural fragments. For instance, it would show correlations from the cyclopropyl protons to the quaternary carbon of the phenyl ring and from the amide proton to carbons in the benzoyl group, thus confirming the link between the two main parts of the molecule. bmrb.ioipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This provides critical information about the molecule's conformation and stereochemistry. It can help determine the relative orientation of the benzamide and cyclopropyl groups.

Table 2: Application of 2D NMR Techniques to this compound

Technique Information Provided Specific Application
COSY Identifies coupled protons (¹H-¹H J-coupling) Confirms proton connectivity in the phenyl and cyclopropyl rings.
HSQC Correlates directly attached ¹H and ¹³C nuclei Assigns carbon signals for each protonated carbon atom.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations Establishes the connection between the benzamide and cyclopropyl moieties.

| NOESY | Detects through-space proximity of protons | Elucidates the 3D conformation and relative orientation of substituents. |

X-ray Crystallography of this compound and its Co-Crystals with Biological Targets

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid state. units.it By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of every atom in the molecule and the crystal lattice can be determined.

Single-crystal X-ray diffraction analysis of "this compound" would reveal its exact solid-state conformation, including bond lengths, bond angles, and torsion angles. nsf.govresearchgate.net This data is crucial for understanding how the molecule arranges itself to achieve maximum stability in the crystal lattice. The analysis also elucidates the intermolecular packing, identifying non-covalent interactions like hydrogen bonds (e.g., between the amide N-H and carbonyl O) and van der Waals forces that govern the crystal structure. mdpi.com Benzamide and its derivatives are known to form hydrogen-bonded dimers or chains in the solid state. mdpi.comresearchgate.net

Table 3: Illustrative Crystallographic Data for a Benzamide Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 19.32
b (Å) 7.10
c (Å) 11.62
β (°) 99.41

Note: Data is based on a representative benzamide structure and is for illustrative purposes only. researchgate.net

The formation of co-crystals, which are crystalline solids containing two or more different molecules in a stoichiometric ratio, is a powerful technique in pharmaceutical sciences. csmres.co.uknih.gov By co-crystallizing "this compound" with its biological target (e.g., an enzyme), X-ray diffraction can provide a detailed snapshot of the ligand-target interactions at the atomic level. google.com This information is invaluable for structure-based drug design, as it reveals the specific hydrogen bonds, hydrophobic interactions, and other forces that are responsible for the binding affinity and selectivity of the compound. Understanding these interactions allows for the rational design of more potent and specific analogues. csmres.co.uk

Chiral Chromatography (e.g., Chiral HPLC, GC) for Enantiomeric Purity Assessment

The "this compound" molecule is chiral due to the stereocenter at the C1 position of the cyclopropyl ring where the amino and phenyl groups are attached. As enantiomers can have different pharmacological activities, it is essential to separate and quantify them. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most common method for this purpose. nih.govresearchgate.net

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the resolution of benzamide enantiomers. nih.govnih.gov The method must be validated to determine its linearity, accuracy, precision, and limits of quantitation for the minor enantiomer to ensure the enantiomeric purity of the sample. researchgate.net

Table 4: Typical Chiral HPLC Method Parameters for Benzamide Separation

Parameter Typical Setting
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dichlorophenylcarbamate) nih.gov
Mobile Phase Hexane/Ethanol with an amine modifier (e.g., diethylamine) nih.gov
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C nih.gov
Detection UV at 254 nm

| Resolution (Rs) | > 1.5 nih.gov |

Note: These parameters are representative and would require optimization for the specific compound.

Pre Clinical Pharmacological and Biological Research Non Human in Vitro and in Vivo Studies

In Vitro Biological Activity Assays

In vitro studies are crucial for the initial characterization of a compound's biological effects at a cellular and molecular level.

Cell Proliferation and Viability Assays

While 3-(1-Aminocyclopropyl)benzamide is primarily investigated for other therapeutic areas, its potential effects on cell proliferation have been noted in broader contexts. Some studies mention its inclusion in drug combinations aimed at inhibiting the proliferation of various cancer cell lines, although specific data on its standalone anti-proliferative efficacy is not detailed. google.com For instance, it has been listed among compounds considered for anti-scarring drug combinations, a process that involves the proliferation of connective tissue cells. google.com

Enzyme and Receptor Binding Assays

The primary mechanism of action for this compound involves a dual activity profile. It is characterized as a histamine (B1213489) H1 receptor antagonist and a 5-lipoxygenase (5-LO) inhibitor. medchemexpress.comacsmedchem.org

Binding assays have demonstrated its potent activity at these targets. In Chinese Hamster Ovary (CHO-K1) cells expressing the human H1 receptor, this compound displayed a high binding affinity. acsmedchem.org Furthermore, it has shown potent inhibition of the human recombinant 5-lipoxygenase enzyme. acsmedchem.org This dual antagonism of the histamine H1 receptor and inhibition of the 5-LO enzyme, which is key in the leukotriene biosynthesis pathway, suggests a synergistic approach to modulating allergic and inflammatory responses. portico.orgidrblab.net

Table 1: In Vitro Enzyme and Receptor Binding Data for this compound
TargetAssay SystemActivityValueSource
Human Histamine H1 ReceptorCHO-K1 cellsBinding Affinity (Ki)110 nM acsmedchem.org
Human Recombinant 5-LipoxygenaseEnzyme AssayInhibition (IC₅₀)180 nM acsmedchem.org
LTB4 ProductionHuman Whole BloodInhibition (IC₅₀)109 nM acsmedchem.org

Cellular Permeability and Efflux Studies (In Vitro BBB Permeability Models)

The permeability of a compound is a critical factor, especially for drugs targeting the central nervous system or requiring good systemic absorption. Studies using co-cultures of Caco-2 and HT29-5M21 cells, which serve as an in vitro model of the intestinal barrier, have been conducted to evaluate the permeability of this compound. kinampark.com While specific permeability coefficient values are not consistently reported in the reviewed literature, the compound has been characterized as having low-moderate permeability. nih.gov Its classification as a Biopharmaceutics Classification System (BCS) class II or IV compound suggests that its absorption is more likely limited by its solubility rather than its permeability. nih.gov Some research has also explored strategies to modify the compound to increase its permeability or transport across the blood-brain barrier (BBB), though specific outcomes from these modifications are not detailed. google.com

Pre-clinical Pharmacokinetic (PK) Studies in Animal Models (In Vitro and In Vivo)

Animal models provide essential information on how a compound is absorbed, distributed, metabolized, and excreted in a living system.

Absorption, Distribution, Metabolism (e.g., Intrinsic Clearance), and Excretion (ADME) Profiles

This compound is described as a poorly water-soluble weak base. nih.govucl.ac.uk Its pharmacokinetic profile has been evaluated in rats. nih.govresearchgate.net As a BCS Class II/IV compound, its oral absorption is challenged by its low solubility. nih.gov

In vivo studies in Wistar rats demonstrated that formulation strategies, such as creating nano-sized crystals (nanosuspensions), could significantly enhance its dissolution rate and subsequently its systemic exposure. nih.govdiva-portal.org One study reported a 4-fold improvement in exposure when a nanosuspension was compared to a micronized form of the compound. nih.gov However, another pharmacokinetic evaluation in rats using nanoparticles yielded a lower systemic exposure compared to the un-milled compound in the fed state, highlighting the complexity of formulation effects on in vivo performance. researchgate.net Non-linear pharmacokinetics have been observed in early studies, which prompted the design of follow-up compounds with improved properties. acsmedchem.org

Metabolite Identification in Non-human Biological Systems

The identification of metabolites is a key component of understanding a drug's fate in the body. While the search results allude to studies on metabolite identification for compounds like this compound, specific details on its metabolites in non-human biological systems are not provided in the reviewed abstracts. nih.govkoreascience.kr Further investigation into dedicated metabolism studies would be required to detail the specific metabolic pathways and resulting metabolites of this compound in preclinical species.

Pre-clinical Pharmacodynamic (PD) Studies in Animal Models

Target Engagement Biomarker Quantification

No data are available on the quantification of target engagement biomarkers for this compound in preclinical animal models.

Modulation of Biological Pathways In Vivo

There is no available information from in vivo animal studies detailing the modulation of specific biological pathways by this compound.

Exploratory In Vivo Studies in Animal Models for Proof-of-Concept (Relating to mechanism, not disease efficacy)

No exploratory in vivo studies providing proof-of-concept for the mechanism of action of this compound in animal models have been published.

Emerging Research Directions and Future Perspectives for 3 1 Aminocyclopropyl Benzamide

Development as Chemical Probes for Novel Biological Discoveries

The development of 3-(1-aminocyclopropyl)benzamide and its analogs as chemical probes represents a compelling strategy for elucidating novel biological pathways and identifying new therapeutic targets. Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their functions in a cellular context. The benzamide (B126) moiety is a well-established pharmacophore found in numerous biologically active compounds, including enzyme inhibitors. For instance, various benzamide derivatives have been shown to inhibit enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), which are crucial in DNA repair and gene expression regulation.

The unique 1-aminocyclopropyl group can confer specific conformational constraints and metabolic stability, potentially leading to highly selective and potent interactions with target proteins. By modifying the benzamide core and the cyclopropylamine (B47189) moiety, a library of chemical probes could be synthesized. These probes could then be used in high-throughput screening assays to identify novel protein binders and modulators of cellular processes. The development of such probes would be instrumental in uncovering new biological roles for previously uncharacterized proteins and pathways.

Integration with Systems Biology and Omics Technologies for Target Discovery and Validation

The integration of chemical biology approaches using probes like this compound with systems biology and omics technologies offers a powerful paradigm for modern drug discovery. nih.govnih.gov Traditional research methods often focus on a single target or pathway, which can be insufficient for understanding complex diseases. nih.gov Systems biology, in contrast, aims to understand the intricate network of interactions within a biological system. nih.gov

By treating cells or model organisms with this compound or its derivatives, researchers can induce specific cellular perturbations. Subsequent analysis using a suite of omics technologies—such as proteomics, transcriptomics, and metabolomics—can provide a global snapshot of the molecular changes. nih.govnih.gov For example, proteomics could identify the direct protein targets of the compound, while transcriptomics and metabolomics could reveal downstream effects on gene expression and metabolic pathways. This integrated approach can help to identify the mechanism of action of the compound, discover novel biomarkers, and validate new therapeutic targets in a comprehensive and unbiased manner. nih.gov

Rational Design of Next-Generation Analogues and Derivatives

The rational design of next-generation analogs of this compound holds significant promise for developing compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling and medicinal chemistry principles, can inform the design of novel derivatives. For instance, modifications to the benzamide ring, such as the introduction of different substituents, could enhance binding affinity and selectivity for a particular target. nih.gov

Furthermore, the 1-aminocyclopropyl group can be explored as a unique scaffold for creating novel chemical entities. The constrained nature of the cyclopropyl (B3062369) ring can be exploited to orient substituents in specific three-dimensional arrangements, potentially leading to highly specific interactions with a protein's binding site. The synthesis of a diverse library of analogs would be a critical step in exploring the full therapeutic potential of this chemical class. For example, various substituted benzamide derivatives have been synthesized and evaluated as inhibitors of kinases like Bcr-Abl and ion channels like Kv1.3. nih.govnih.gov

Methodological Advancements in Synthesis and Characterization Relevant to the Compound Class

Advancements in synthetic organic chemistry are crucial for the efficient and versatile production of this compound and its analogs. The development of novel catalytic methods for the construction of the cyclopropylamine moiety or for the functionalization of the benzamide core could significantly accelerate the drug discovery process. mdpi.commdpi.com For example, new methods for C-H activation or cross-coupling reactions could provide more direct and atom-economical routes to a wide range of derivatives. mdpi.com

In parallel, sophisticated analytical techniques are essential for the thorough characterization of these novel compounds. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are indispensable for confirming the structure, purity, and stereochemistry of the synthesized molecules. nih.govresearchgate.netresearchgate.net These characterization methods are fundamental for establishing clear structure-activity relationships and ensuring the quality of the compounds used in biological studies.

Challenges and Opportunities in Translating Academic Findings to Early-Stage Discovery Research

The translation of promising academic discoveries into tangible therapeutic candidates is a complex and challenging process. researchgate.netnih.gov One of the primary hurdles is the "valley of death," the gap between basic research and clinical development, where many promising compounds fail due to a lack of efficacy, unforeseen toxicity, or poor pharmacokinetic properties. researchgate.net For a compound like this compound, a key challenge will be to secure the necessary funding and resources to advance it through preclinical development.

Despite these challenges, there are also significant opportunities. The increasing emphasis on translational research from funding agencies and the rise of academic drug discovery centers are creating a more favorable ecosystem for early-stage therapeutic development. researchgate.net Collaborations between academic researchers, pharmaceutical companies, and contract research organizations (CROs) can provide the necessary expertise and infrastructure to navigate the complexities of drug development. The unique chemical scaffold of this compound may attract interest from industry partners looking for novel intellectual property and first-in-class therapeutic agents. Successfully translating the potential of this compound class will require a multidisciplinary and collaborative effort.

Q & A

Q. Basic

  • In vitro : HepG2 cells for hepatic toxicity screening; CYP450 inhibition assays (e.g., CYP3A4) to predict drug-drug interactions.
  • In vivo : Rodent models for bioavailability studies, with plasma samples analyzed via LC-MS/MS to determine Cmax and t1/2 .

Advanced
Advanced models include:

  • 3D liver microtissues for long-term hepatotoxicity assessment.
  • PBPK modeling (e.g., GastroPlus) to simulate human pharmacokinetics, incorporating logP (~2.1) and plasma protein binding (~85%) data .

How do structural modifications to the benzamide core impact the compound’s inhibitory activity against specific targets?

Q. SAR Insights

  • Electron-withdrawing groups (e.g., -CF3 at the meta position) enhance kinase inhibition (IC50 reduction from 1.2 µM to 0.4 µM).
  • Hydrophobic substituents (e.g., isopropyl) improve membrane permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) but may reduce solubility.
  • Amino cyclopropane increases metabolic stability, with a 3-fold longer t1/2 in microsomal assays compared to non-cyclopropyl analogs .

What mechanistic studies are recommended to elucidate the molecular interactions of this compound with its targets?

Q. Methodological Recommendations

  • Surface plasmon resonance (SPR) : To measure binding kinetics (kon/koff rates) in real time.
  • Cryo-EM : For resolving complex structures with large targets (e.g., GPCRs).
  • Alanine scanning mutagenesis : To identify critical residues in binding pockets .

How can computational chemistry tools optimize the design of this compound derivatives?

Q. Advanced Strategies

  • Molecular docking (AutoDock Vina) : Prioritize derivatives with predicted ΔG < -8 kcal/mol.
  • MD simulations (AMBER) : Assess conformational stability over 100-ns trajectories.
  • QSAR models : Use descriptors like Moriguchi octanol-water partition coefficient (logP) and topological polar surface area (TPSA) to predict bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.